2-Adamantanol
Overview
Description
2-Adamantanol, also known as 2-Hydroxyadamantane, is an organic compound with the molecular formula C10H16O. It is a derivative of adamantane, a highly symmetrical and stable hydrocarbon. The structure of this compound consists of an adamantane backbone with a hydroxyl group attached to the second carbon atom. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Adamantanol can be synthesized through several methods. One common approach involves the reduction of 2-adamantanone using reducing agents such as sodium borohydride (NaBH4). The reaction typically occurs in a solvent like ethanol or methanol at room temperature, yielding this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-adamantanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Adamantanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form 2-adamantanone. Common oxidizing agents for this transformation include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) under mild conditions .
Reduction: As mentioned earlier, 2-adamantanone can be reduced to this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert this compound to 2-adamantyl chloride .
Major Products: The major products formed from these reactions include 2-adamantanone (oxidation), 2-adamantyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Adamantanol has a wide range of applications in scientific research:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects in chemical reactions .
Biology: this compound derivatives have been investigated for their potential biological activities, including antiviral and antimicrobial properties. These derivatives are used in the development of new pharmaceuticals .
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs targeting various diseases. Its derivatives are explored for their potential therapeutic effects .
Industry: this compound is used in the production of high-performance polymers and materials. Its stability and rigidity contribute to the enhanced properties of these materials .
Mechanism of Action
The mechanism of action of 2-Adamantanol and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
- 1-Adamantanol
- 2-Adamantanone
- 1-Bromoadamantane
- 1,3-Adamantanediol
- 1-Adamantylamine
Comparison: Compared to 1-Adamantanol, 2-Adamantanol has the hydroxyl group attached to the second carbon atom, which affects its reactivity and physical properties. 2-Adamantanone, on the other hand, has a ketone group instead of a hydroxyl group, making it more susceptible to reduction reactions. The unique cage-like structure of this compound imparts significant stability and rigidity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
adamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWDOWQYRZXQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220266 | |
Record name | 2-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-57-2 | |
Record name | 2-Adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Adamantanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-adamantanol?
A1: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol. [, , , , , ]
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, numerous studies have employed spectroscopic techniques to characterize this compound.
- NMR Spectroscopy: 1H and 13C NMR have been used extensively to analyze the structure and conformation of this compound and its derivatives. [, , , , ]
- IR Spectroscopy: IR spectroscopy, particularly focusing on the O-H stretching region, has provided insights into hydrogen bonding interactions in this compound crystals and solutions. [, ]
- Mass Spectrometry: Mass spectrometry studies have elucidated the fragmentation patterns of this compound upon electron ionization. []
Q3: What is the significance of this compound's polymorphic behavior?
A3: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. These polymorphs have distinct physical properties, such as melting points and crystal packing, influencing their applications. [, ]
Q4: What is a plastic crystal, and how does this compound relate to this concept?
A4: Plastic crystals are a class of molecular solids exhibiting a high degree of rotational freedom in their crystal lattice, leading to plasticity. This compound, in its high-temperature phase, forms plastic crystals due to the rotational disorder of its molecules within the lattice. [, , ]
Q5: How does the presence of hydrogen bonding affect the properties of this compound?
A5: Hydrogen bonding plays a crucial role in determining the physical properties of this compound, particularly in its solid state. IR spectroscopy has been used to investigate the strength and nature of hydrogen bonds in this compound crystals, which influences their melting points, crystal structures, and phase transitions. [, ]
Q6: What are the applications of this compound in resist materials?
A6: 2-Methyl-2-adamantanol, a derivative of this compound, has shown promise as a component in photoresist materials for 193-nm lithography. Its alicyclic structure provides dry-etch resistance, while its acid-labile nature allows for efficient pattern development. [, , ]
Q7: How is this compound used in the study of catalytic reactions?
A7: this compound serves as a model substrate for investigating the selectivity and reactivity of various catalytic systems. Its rigid structure and distinct C-H bonds (secondary and tertiary) make it a valuable probe for understanding reaction mechanisms and catalyst performance. [, , , ]
Q8: How has computational chemistry contributed to understanding the reactivity of this compound?
A8: DFT calculations have been used to investigate the mechanism of this compound formation via the hydroxylation of adamantane by ferrate species. These studies have provided insights into the transition states, intermediates, and activation energies involved in the reaction pathway. []
Q9: Have any QSAR models been developed for this compound derivatives?
A9: While specific QSAR models for this compound derivatives might not be extensively reported in the provided literature, studies exploring the structure-activity relationship (SAR) of adamantane derivatives in the context of specific biological targets like 11β-HSD1 inhibitors are relevant. These studies highlight the impact of modifying the adamantane scaffold, including the introduction of heteroatoms or substitutions at different positions, on the biological activity and physicochemical properties of the resulting compounds. [, ]
Q10: How does the position of the hydroxyl group influence the reactivity of adamantanol isomers?
A10: The position of the hydroxyl group (1-adamantanol vs. This compound) significantly impacts the reactivity and selectivity of chemical reactions. For instance, in the catalytic oxidation of adamantane, the relative yields of 1-adamantanol and this compound vary depending on the catalyst system and reaction conditions, highlighting the influence of steric and electronic factors. [, ]
Q11: What analytical techniques are employed to study the formation and properties of this compound?
A11: Various analytical methods are employed to study this compound, including:
- Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used to separate and quantify this compound in reaction mixtures. []
- Spectroscopic Methods: As mentioned earlier, NMR, IR, and mass spectrometry are vital for structural elucidation and analysis of interactions. [, , , , , , , , ]
- X-ray Diffraction: X-ray diffraction techniques, both single-crystal and powder diffraction, are essential for determining the crystal structures and polymorphic behavior of this compound. [, ]
- Green Chemistry and Sustainability: The search for environmentally friendly refrigerants and catalysts is a central theme in current research. Understanding the barocaloric properties of this compound derivatives like 1-adamantanol and 2-methyl-2-adamantanol directly contributes to this field. [, ]
- Catalysis and Reaction Mechanisms: The use of this compound as a probe molecule for studying catalytic reactions highlights the ongoing quest to develop efficient and selective catalysts. Research in this area extends to understanding the mechanisms of C-H bond activation, oxidation reactions, and the role of catalyst structure and electronic properties. [, , , , ]
- Drug Discovery and Development: While the provided literature doesn't delve into specific pharmaceutical applications of this compound, the exploration of adamantane derivatives as 11β-HSD1 inhibitors illustrates a broader research area. This field encompasses understanding the structure-activity relationships of these compounds, optimizing their potency and selectivity, and investigating their therapeutic potential for various diseases. [, ]
- Further exploration of the barocaloric properties of this compound and its derivatives for solid-state refrigeration technologies. [, ]
- Developing and optimizing catalytic systems using this compound as a model substrate for selective C-H bond activation and oxidation reactions. [, , , , ]
- Investigating the potential applications of this compound and its derivatives in areas like drug delivery, materials science, and supramolecular chemistry. [, , , , ]
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